2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide
Description
2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a 2-chlorophenyl group attached to the acetamide core, with dual N-substituents: oxan-4-yl (tetrahydropyran-4-yl) and thiophen-2-ylmethyl.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-6-2-1-4-14(17)12-18(21)20(13-16-5-3-11-23-16)15-7-9-22-10-8-15/h1-6,11,15H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEJHQKZYXUWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting acetic anhydride with an appropriate amine under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.
Attachment of the oxan-4-yl group: This can be done through a nucleophilic substitution reaction, where the oxan-4-yl group is introduced using an oxirane derivative.
Incorporation of the thiophen-2-ylmethyl group: This final step involves the reaction of the intermediate compound with thiophen-2-ylmethyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted aromatic compounds: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamides
Key Observations :
- The target compound’s 2-chlorophenyl group differs from the 4-bromophenyl () and 2,6-dichlorophenyl () substituents, which may alter steric and electronic interactions with biological targets.
- The dual N-substituents (oxan-4-yl and thiophen-2-ylmethyl ) are unique compared to simpler analogs like thiazol-2-yl () or ethyl groups (). The oxan-4-yl group may improve solubility due to its oxygen atom, while the thiophen-2-ylmethyl could enhance π-π stacking in hydrophobic pockets .
Yield and Purity :
- reports an 85% yield for a related acetamide synthesis, while achieved crystallization purity via slow evaporation from methanol/acetone . The target compound’s synthetic efficiency may depend on the reactivity of its bulky N-substituents.
Spectroscopic and Crystallographic Data
Spectroscopic Trends
- IR/NMR : The thiophen-2-ylmethyl group would show characteristic C–S stretching (~700 cm⁻¹) and aromatic proton signals (δ 6.8–7.4 ppm in ¹H NMR). The oxan-4-yl group’s ether oxygen may reduce electron density on adjacent carbons, shifting ¹³C NMR signals .
- Mass Spectrometry : The molecular ion peak (M⁺) for the target compound (C₁₈H₂₁ClN₂O₂S) would differ from analogs like C₁₁H₈Cl₂N₂OS () due to higher molecular weight .
Crystallographic Insights
- highlights that dichlorophenyl-thiazole acetamides exhibit twisted conformations (79.7° between aromatic planes), stabilized by N–H⋯N hydrogen bonds.
Antimycobacterial and Enzyme Inhibition
- identifies thiophene-containing acetamides as antimycobacterial agents, suggesting the target compound’s thiophen-2-ylmethyl group could confer similar activity .
- reports α-glucosidase inhibition by chlorophenyl-acetamide derivatives (e.g., compound 11e, IC₅₀ = 12.3 µM). The target compound’s oxan-4-yl group may enhance binding to enzyme active sites via hydrogen bonding .
Pharmacokinetic Properties
Biological Activity
The compound 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.9 g/mol . The structure includes a chlorophenyl group, an oxane ring, and a thiophene moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.9 g/mol |
| CAS Number | 2877764-81-1 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect could be attributed to the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Analgesic Effects
Preliminary studies indicate that this compound may possess analgesic properties. In animal models, it has been shown to reduce pain responses in assays such as the formalin test and the hot plate test. The analgesic mechanism may involve opioid receptor modulation or interference with pain signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.
-
Inflammation Model Study
- Objective : To assess anti-inflammatory effects in a carrageenan-induced paw edema model.
- Method : Administration of the compound was compared with a standard anti-inflammatory drug.
- Results : Significant reduction in paw swelling was observed, suggesting effective anti-inflammatory activity.
-
Pain Relief Assessment
- Objective : To determine analgesic effects in rodent models.
- Method : Behavioral tests were conducted post-administration.
- Results : A notable decrease in pain response was recorded, supporting its potential as an analgesic agent.
The proposed mechanisms underlying the biological activities of this compound include:
- Antimicrobial Activity : Disruption of bacterial membrane integrity and inhibition of metabolic functions.
- Anti-inflammatory Action : Inhibition of cytokine production through modulation of intracellular signaling pathways.
- Analgesic Effects : Interaction with pain receptors or modulation of neurotransmitter release involved in pain signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
